
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a dichlorophenyl group and a nitro group attached to a pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,5-Dichlorphenyl)-4-nitro-1H-pyrazol beinhaltet typischerweise die Reaktion von 3,5-Dichlorphenylhydrazin mit einem nitrosubstituierten Keton unter sauren oder basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das zum Pyrazolring cyclisiert. Häufige Lösungsmittel, die in dieser Synthese verwendet werden, sind Ethanol und Essigsäure, und die Reaktion wird häufig bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3,5-Dichlorphenyl)-4-nitro-1H-pyrazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.
Substitution: Die Chloratome am Phenylring können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Reduktion: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).
Substitution: Natriumhydroxid (NaOH), Kaliumcarbonat (K2CO3).
Hauptprodukte, die gebildet werden
Aminoderivate: Entstehen durch Reduktion der Nitrogruppe.
Oxide: Entstehen durch Oxidation der Verbindung.
Substituierte Derivate: Entstehen durch nukleophile Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorphenyl)-4-nitro-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Wird als potenzieller Medikamentenkandidat für verschiedene Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(3,5-Dichlorphenyl)-4-nitro-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Die Verbindung kann auch bestimmte Enzyme oder Rezeptoren hemmen und so biochemische Pfade modulieren.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dichlorphenylhydrazin: Ein Vorläufer in der Synthese von 3-(3,5-Dichlorphenyl)-4-nitro-1H-pyrazol.
3,5-Dichlorphenylisothiocyanat:
Einzigartigkeit
3-(3,5-Dichlorphenyl)-4-nitro-1H-pyrazol ist einzigartig aufgrund des Vorhandenseins sowohl von Dichlorphenyl- als auch von Nitrogruppen, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C9H5Cl2N3O2 |
|---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-1-5(2-7(11)3-6)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChI-Schlüssel |
OVICXOKNQACMOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


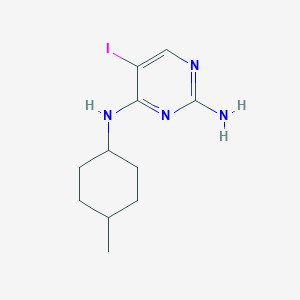
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
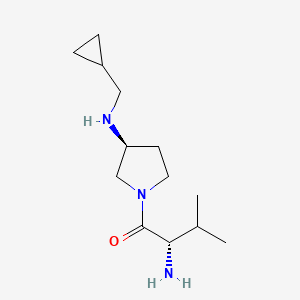
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
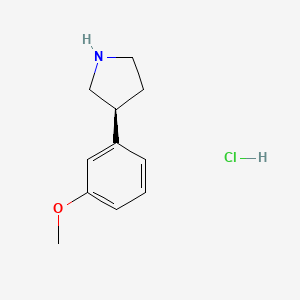
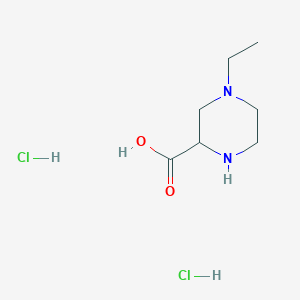
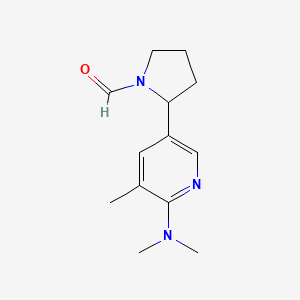



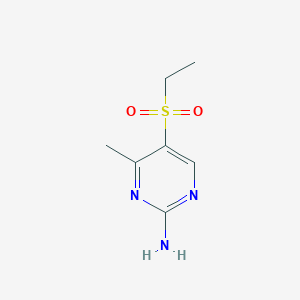

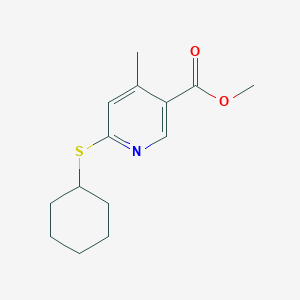
![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
